N-Methyl Duloxetine-d7
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Overview
Description
N-Methyl Duloxetine-d7: is a deuterated form of N-Methyl Duloxetine, which is an impurity of Duloxetine. Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used primarily for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain . The deuterated form, this compound, is often used in scientific research as a reference substance for drug impurities and reagents .
Preparation Methods
The synthesis of N-Methyl Duloxetine-d7 involves several steps, starting with the preparation of the racemic condensed compound (RS)—N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine . This compound is then subjected to optical resolution using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the desired enantiomer . The process includes:
Reaction of racemic hydroxy compound with 1-fluoronaphthalene: in the presence of a base such as sodamide or potassium bis(trimethylsilyl)amide in a polar aprotic solvent.
Optical resolution: of the racemic condensed compound with di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the crude tartarate salt.
Purification: of the crude tartarate salts by crystallization.
Racemization: of the undesired enantiomer by treatment with a base to obtain a racemic mixture.
Chemical Reactions Analysis
N-Methyl Duloxetine-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Hydrogenation: Asymmetric-transfer hydrogenation is used to achieve enantioselective hydrogenation of unsaturated carbonyl and imine groups.
Scientific Research Applications
N-Methyl Duloxetine-d7 is used in various scientific research applications, including:
Pharmacokinetic Studies: It is used as a reference substance to study the pharmacokinetics of Duloxetine and its metabolites.
Analgesic Research: Studies have shown that this compound can act as an analgesic by blocking neuronal sodium channels, making it effective against postoperative pain.
Neurochemical Research: It is used to study the effects of serotonin and norepinephrine reuptake inhibition on neurochemical and physiological processes.
Mechanism of Action
N-Methyl Duloxetine-d7 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This inhibition enhances neurotransmission and alleviates symptoms of depression and anxiety . The compound also blocks neuronal sodium channels, contributing to its analgesic effects .
Comparison with Similar Compounds
N-Methyl Duloxetine-d7 is similar to other serotonin and norepinephrine reuptake inhibitors such as:
- Fluoxetine
- Nisoxetine
- Tomoxetine
- Duloxetine
this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies .
Properties
Molecular Formula |
C19H21NOS |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1/i3D,4D,5D,7D,8D,9D,10D |
InChI Key |
JFTURWWGPMTABQ-DCMMJBMPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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